molecular formula C7H8FNO2 B581211 (2-Fluoro-5-methoxypyridin-3-yl)methanol CAS No. 1227511-73-0

(2-Fluoro-5-methoxypyridin-3-yl)methanol

Cat. No.: B581211
CAS No.: 1227511-73-0
M. Wt: 157.144
InChI Key: BUMYBEARDBBQQD-UHFFFAOYSA-N
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Description

(2-Fluoro-5-methoxypyridin-3-yl)methanol is a chemical compound with the molecular formula C7H8FNO2 and a molecular weight of 157.14 g/mol It is characterized by a pyridine ring substituted with a fluorine atom at the 2-position, a methoxy group at the 5-position, and a hydroxymethyl group at the 3-position

Scientific Research Applications

(2-Fluoro-5-methoxypyridin-3-yl)methanol has several applications in scientific research, including:

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H315, H319, and H335 . The precautionary statements are P261, P305, P351, and P338 .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the nucleophilic substitution of a suitable pyridine derivative with a fluorinating agent, followed by methoxylation and reduction to introduce the hydroxymethyl group .

Industrial Production Methods: Industrial production methods for (2-Fluoro-5-methoxypyridin-3-yl)methanol are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods to ensure cost-effectiveness, scalability, and safety.

Chemical Reactions Analysis

Types of Reactions: (2-Fluoro-5-methoxypyridin-3-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield (2-Fluoro-5-methoxypyridin-3-yl)carboxylic acid .

Mechanism of Action

The mechanism of action of (2-Fluoro-5-methoxypyridin-3-yl)methanol is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The fluorine and methoxy groups may enhance binding affinity and specificity, while the hydroxymethyl group can participate in hydrogen bonding and other interactions .

Comparison with Similar Compounds

Uniqueness: (2-Fluoro-5-methoxypyridin-3-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and reactivity, while the methoxy and hydroxymethyl groups provide sites for further functionalization .

Properties

IUPAC Name

(2-fluoro-5-methoxypyridin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO2/c1-11-6-2-5(4-10)7(8)9-3-6/h2-3,10H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUMYBEARDBBQQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(N=C1)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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